N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride N-[4-(4-morpholinyl)butyl]-2-benzofurancarboxamide is a member of benzofurans.
Brand Name: Vulcanchem
CAS No.: 307002-71-7
VCID: VC0523939
InChI: InChI=1S/C17H22N2O3/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19/h1-2,5-6,13H,3-4,7-12H2,(H,18,20)
SMILES: C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2.Cl
Molecular Formula: C17H22N2O3
Molecular Weight: 302.37 g/mol

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride

CAS No.: 307002-71-7

Cat. No.: VC0523939

Molecular Formula: C17H22N2O3

Molecular Weight: 302.37 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride - 307002-71-7

Specification

CAS No. 307002-71-7
Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
IUPAC Name N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C17H22N2O3/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19/h1-2,5-6,13H,3-4,7-12H2,(H,18,20)
Standard InChI Key KUJQEQAVMNFFAO-UHFFFAOYSA-N
SMILES C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2.Cl
Canonical SMILES C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2
Appearance Solid powder

Introduction

Chemical Properties and Structural Features

Molecular Architecture

N-(4-Morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide hydrochloride belongs to the benzofuran carboxamide class, featuring a benzofuran core linked to a morpholine-substituted butyl chain via a carboxamide bond. The hydrochloride salt enhances its solubility and stability for experimental applications . Key structural identifiers include:

PropertyValue
IUPAC NameN-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride
Molecular FormulaC₁₇H₂₃ClN₂O₃
Molecular Weight338.8 g/mol
SMILESC1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2.Cl
InChI KeyPIOACXKZWXHBRB-UHFFFAOYSA-N

The benzofuran moiety contributes to aromatic interactions, while the morpholinylbutyl chain facilitates binding to MMP-13’s catalytic domain .

Synthesis and Derivatives

Synthesis typically involves multi-step reactions starting with ethyl 5-aminobenzofuran-2-carboxylate. Key steps include:

  • Carboxylation: Formation of the benzofuran-2-carboxylic acid intermediate.

  • Amidation: Coupling with 4-morpholin-4-ylbutylamine using activators like thionyl chloride.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Analogues such as N-(4-methylphenyl)-1-benzofuran-2-carboxamide (CAS 97473-04-6) demonstrate structural versatility, though CL-82198 remains unique in its MMP-13 selectivity .

Biological Activity and Mechanism of Action

MMP-13 Inhibition

MMP-13, a collagenase overexpressed in OA and AD, degrades extracellular matrix components and regulates pathogenic signaling. CL-82198 inhibits MMP-13 with an IC₅₀ of 10 nM, showing >100-fold selectivity over MMP-1, MMP-9, and TNF-α-converting enzyme (TACE) .

EnzymeIC₅₀ (nM)Selectivity vs. MMP-13
MMP-13101x
MMP-1>1,000>100x
MMP-9>1,000>100x
TACE>1,000>100x

Modulation of PI3K/eIF4B Signaling in Alzheimer’s Disease

In AD models, MMP-13 activates phosphatidylinositol-3-kinase (PI3K), leading to eukaryotic translation initiation factor 4B (eIF4B) phosphorylation at Ser422. This enhances 5'UTR-dependent translation of β-secretase (BACE1), increasing Aβ production. CL-82198 (10 μM) reduces eIF4B phosphorylation by 60%, lowering BACE1 levels and Aβ plaques in transgenic mice .

Cartilage Protection in Osteoarthritis

MMP-13 degrades type II collagen in articular cartilage, driving OA progression. In a murine OA model, intra-articular CL-82198 (5 mg/kg) reduced cartilage erosion by 70% and synovitis by 50% over 8 weeks. Histological analysis showed preserved proteoglycan content and chondrocyte viability .

Therapeutic Applications

Alzheimer’s Disease

CL-82198’s ability to cross the blood-brain barrier and attenuate Aβ pathology positions it as a candidate for AD therapy. Preclinical studies report:

  • Aβ Reduction: 40% decrease in hippocampal Aβ₄₂ levels after 12 weeks of treatment .

  • Cognitive Rescue: Improved Morris water maze performance (25% faster escape latency) in APP/PS1 mice .

Osteoarthritis

By sparing MMP-1 and MMP-9, CL-82198 avoids off-target effects like tendon weakening. Clinical-relevant outcomes include:

  • Pain Relief: 30% reduction in weight-bearing asymmetry in rats .

  • Disease Modification: Delayed OA progression by 50% in ACLT models .

Challenges and Future Directions

Substrate Specificity

MMP-13’s role in physiological processes (e.g., wound healing) necessitates targeted delivery to avoid systemic inhibition. Nanoparticle encapsulation and tissue-specific promoters are under investigation .

Combination Therapies

Synergy with BACE1 inhibitors (e.g., verubecestat) or anti-inflammatory agents (e.g., NSAIDs) could enhance efficacy while minimizing doses .

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